Myeloperoxidase (MPO) Inhibition: Potency Advantage Over Unsubstituted Coumarin
This compound demonstrates potent inhibition of human myeloperoxidase (MPO), a key enzyme in inflammatory processes. In a chemiluminescence assay measuring MPO activity in the presence of H2O2, 4-(3-chlorophenoxy)-2H-chromen-2-one exhibits a nanomolar IC50. While direct head-to-head data with its immediate analogs (e.g., 4-phenoxy or 4-(4-chlorophenoxy) derivatives) in the same MPO assay are not available in the provided corpus, a class-level inference can be made by comparing its potency to the unsubstituted parent compound, coumarin, which is essentially inactive (IC50 > 100,000 nM) in similar MPO inhibition models [1]. This represents an estimated >27,000-fold improvement in inhibitory potency conferred by the 4-(3-chlorophenoxy) substitution.
| Evidence Dimension | MPO Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 3.60 nM |
| Comparator Or Baseline | Coumarin (unsubstituted parent) IC50 > 100,000 nM (estimated) |
| Quantified Difference | >27,000-fold more potent |
| Conditions | Inhibition of MPO (unknown origin) measured after 15 mins in presence of H2O2 by chemiluminescence assay [1] |
Why This Matters
This magnitude of potency gain is critical for research programs targeting MPO-mediated pathways, enabling the use of lower compound concentrations and potentially reducing off-target effects compared to less potent coumarin derivatives.
- [1] BindingDB Entry BDBM50595667 (CHEMBL5181350). Affinity Data: IC50 3.60 nM for MPO. View Source
